Fmoc-DL-Phe-DL-Arg-OH chemical structure and molecular weight
Fmoc-DL-Phe-DL-Arg-OH chemical structure and molecular weight
Technical Monograph: Fmoc-DL-Phe-DL-Arg-OH Physicochemical Characterization, Synthetic Methodology, and Analytical Profiling
Part 1: Chemical Identity & Structural Elucidation
Fmoc-DL-Phe-DL-Arg-OH is a synthetic dipeptide derivative utilized primarily as a fluorogenic substrate intermediate, a chromatographic standard for diastereomeric separation, or a probe in non-stereospecific protease assays. Its structure combines the lipophilic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a racemic phenylalanine-arginine dipeptide core.
Physicochemical Constants
| Property | Value | Notes |
| Formula | C₃₀H₃₃N₅O₅ | Confirmed via elemental summation of residues. |
| Molecular Weight | 543.61 g/mol | Average mass based on standard atomic weights. |
| Exact Mass | 543.2482 Da | Monoisotopic mass for high-resolution MS (HRMS). |
| CAS Number | 250695-64-8 | Note: This CAS generally refers to the L-L isomer; the DL-DL variant is a stereoisomeric mixture. |
| Solubility | DMSO, DMF, MeOH | Poor water solubility due to the Fmoc group; Arg side chain improves polarity slightly. |
| pKa | ~2.1 (COOH), ~12.5 (Guanidino) | The C-terminal carboxyl and the arginine guanidinium side chain. |
Stereochemical Complexity (The "DL" Factor)
Unlike pure therapeutic peptides (L-isomers), the "DL-Phe-DL-Arg" designation indicates a racemic mixture at both chiral centers. This results in four distinct diastereomers present in the sample, typically in a 1:1:1:1 ratio if synthesized from racemic starting materials without chiral resolution.
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Isomer 1: Fmoc-L-Phe-L-Arg-OH
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Isomer 2: Fmoc-D-Phe-D-Arg-OH
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Isomer 3: Fmoc-L-Phe-D-Arg-OH
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Isomer 4: Fmoc-D-Phe-L-Arg-OH
Scientific Implication: In HPLC analysis, this compound will not elute as a single peak. It will likely manifest as two or more resolved peaks (splitting) because diastereomers (e.g., L-L vs L-D) have different physical properties and retention times on achiral columns (C18).
Part 2: Synthetic Methodology (SPPS)
Core Directive: To synthesize Fmoc-DL-Phe-DL-Arg-OH, one must employ a strategy that retains the N-terminal Fmoc group while removing the Arginine side-chain protection and cleaving the peptide from the resin. This requires orthogonal protection logic .
The Challenge: Standard Fmoc SPPS protocols end with a piperidine wash to remove the Fmoc group. This step must be omitted. Furthermore, the cleavage cocktail must be acidic enough to remove the Pbf/Pmc group from Arginine but not so harsh as to degrade the Fmoc group (which is generally acid-stable).
Reagents & Materials
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Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Preferred for preventing diketopiperazine formation and allowing mild cleavage if needed) or Wang Resin.
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Amino Acids: Fmoc-DL-Arg(Pbf)-OH and Fmoc-DL-Phe-OH.
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Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
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Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Step-by-Step Protocol
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Resin Loading (C-Terminus):
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Fmoc Deprotection (Cycle 1 Only):
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Treat resin with 20% Piperidine in DMF (2 x 10 min).
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Result: Removal of Fmoc from the Arginine, exposing the
-amine. -
Wash: DMF (3x), DCM (3x).
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Coupling (Phenylalanine):
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Final Cleavage & Side-Chain Deprotection (CRITICAL STEP):
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Do NOT perform a final Fmoc deprotection.
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Wash resin thoroughly with DCM to remove DMF traces.
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Add Cleavage Cocktail (95% TFA/TIS/H₂O) for 2–3 hours.
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Chemistry: The high acid concentration cleaves the ester bond to the resin AND removes the Pbf sulfonyl protecting group from the Arginine guanidino group. The N-terminal Fmoc group remains intact (stable in acid).
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Isolation:
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Precipitate the filtrate in cold Diethyl Ether (-20°C).
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Centrifuge, wash pellet with ether, and dry under vacuum.
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Figure 1: Synthetic workflow for Fmoc-DL-Phe-DL-Arg-OH highlighting the retention of the Fmoc group during the final acid cleavage.
Part 3: Analytical Validation (QC)
Trustworthiness in peptide science relies on rigorous characterization. For a DL-DL peptide, the Certificate of Analysis (CoA) differs from standard L-peptides.
HPLC Profile (The "Split Peak" Phenomenon)
Standard Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA) will reveal the diastereomeric nature of the product.
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Expectation: You will likely observe two main peak clusters .
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Explanation: The L-L and D-D enantiomers (pair A) behave identically on an achiral column. The L-D and D-L enantiomers (pair B) behave identically to each other but differently from pair A.
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Result: A "doublet" peak profile is the hallmark of a successful DL-DL synthesis. A single sharp peak suggests racemization failure (unlikely) or insufficient resolution.
Mass Spectrometry (ESI-MS)
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Target m/z:
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[M+H]⁺ = 544.6
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[M+Na]⁺ = 566.6
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Interpretation: All four isomers have the exact same mass. MS confirms identity but not stereochemical purity.
Figure 2: Stereochemical matrix showing the relationship between the four isomers present in the DL-DL mixture. Blue nodes co-elute; Red nodes co-elute; Blue separates from Red.
Part 4: Handling and Stability
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Storage: -20°C, desiccated. The Fmoc group is sensitive to secondary amines (avoid exposure to piperidine or morpholine vapors).
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Solubility: Dissolve in DMSO or DMF for stock solutions. Dilute into aqueous buffers only immediately before use to prevent precipitation of the hydrophobic Fmoc moiety.
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Safety: Arginine-rich peptides can be hygroscopic. The Fmoc group is a potential allergen; handle with PPE.
References
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Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link
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Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link
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Sigma-Aldrich. "Fmoc-Arg(Pbf)-OH Product Specification." Merck KGaA. Link
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PubChem. "Fmoc-Phe-Arg-OH Compound Summary." National Library of Medicine. Link
